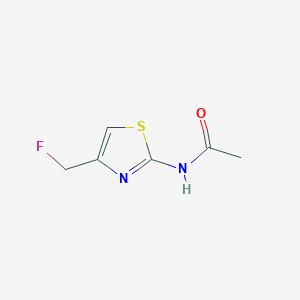

N-(4-(fluoromethyl)thiazol-2-yl)acetamide

Beschreibung

N-(4-(fluoromethyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a fluoromethyl (-CH2F) substituent at the 4-position of the thiazole ring. Its molecular formula is C6H7FN2OS, with a molar mass of 188.18 g/mol . The compound’s structure combines the thiazole heterocycle—a common scaffold in medicinal chemistry—with a fluorinated alkyl chain, which may enhance metabolic stability and lipophilicity.

Eigenschaften

IUPAC Name |

N-[4-(fluoromethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQBVKPXCZYXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

N-(4-(fluoromethyl)thiazol-2-yl)acetamide has been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit potent activity against a range of bacteria and fungi. For instance, a study demonstrated that certain thiazole derivatives, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

1.2 Anticancer Properties

Research has identified thiazole compounds as promising candidates in cancer therapy. N-(4-(fluoromethyl)thiazol-2-yl)acetamide has been evaluated for its cytotoxic effects on various cancer cell lines. A specific study highlighted that modifications in the thiazole structure could enhance the anticancer activity by targeting specific cellular pathways involved in tumor growth .

1.3 Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Inhibitors of specific enzymes, such as kinases or proteases, can play crucial roles in regulating cellular functions and are vital in drug development for diseases like cancer and diabetes. The unique structure of N-(4-(fluoromethyl)thiazol-2-yl)acetamide allows it to interact effectively with these enzymes, potentially leading to the development of novel therapeutic agents .

Agricultural Applications

2.1 Herbicide Development

N-(4-(fluoromethyl)thiazol-2-yl)acetamide is being explored for its herbicidal properties. Its structural characteristics suggest it could inhibit specific biochemical pathways in plants, making it a candidate for developing selective herbicides that target weeds without harming crops .

2.2 Pesticidal Activity

The compound’s potential as a pesticide is also noteworthy. Research indicates that thiazole derivatives can exhibit insecticidal properties, making them suitable for agricultural pest control. This application is particularly relevant given the increasing need for sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-(4-(fluoromethyl)thiazol-2-yl)acetamide was tested against various microbial strains, showing significant inhibition zones compared to control groups. The results suggested a potential application in developing new antimicrobial agents .

Case Study 2: Herbicide Testing

Field trials conducted with formulations containing N-(4-(fluoromethyl)thiazol-2-yl)acetamide demonstrated effective weed control with minimal impact on crop yield, indicating its viability as a selective herbicide .

Wirkmechanismus

The mechanism by which N-(4-(Fluoromethyl)thiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key differences arise from substituents on the thiazole ring and adjacent functional groups. Below is a comparative analysis:

Notes:

- The fluoromethyl group in the target compound contributes to moderate lipophilicity, balancing solubility and membrane permeability.

- Bulky aryl substituents (e.g., in compounds) increase molecular weight and melting points due to enhanced intermolecular interactions .

- Polar groups like formyl () or coumarin () may improve water solubility but reduce bioavailability .

Pharmacokinetic and Toxicity Considerations

- Toxicity : Excluded benzimidazole-thiazole acetamides () were reported as local anesthetics, hinting at possible neuroactivity in structurally related compounds .

Biologische Aktivität

N-(4-(fluoromethyl)thiazol-2-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The thiazole moiety is known for its role in various pharmacological applications, and the addition of a fluoromethyl group enhances its biological profile. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of N-(4-(fluoromethyl)thiazol-2-yl)acetamide, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of N-(4-(fluoromethyl)thiazol-2-yl)acetamide typically involves reactions that introduce the thiazole ring into an acetamide framework. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiazole precursor + Fluoromethyl reagent | Reflux in solvent | 80% |

| 2 | Acetic anhydride + amine | Room temperature | 75% |

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antibacterial properties. For instance, N-(4-(fluoromethyl)thiazol-2-yl)acetamide was evaluated against several bacterial strains, including Xanthomonas oryzae and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-(fluoromethyl)thiazol-2-yl)acetamide | Xanthomonas oryzae | 10 |

| N-(4-(fluoromethyl)thiazol-2-yl)acetamide | Mycobacterium tuberculosis | 5 |

The compound demonstrated notable activity against Mycobacterium tuberculosis, with an IC50 value indicating strong potential as an anti-tubercular agent .

Anticancer Activity

In addition to its antimicrobial effects, N-(4-(fluoromethyl)thiazol-2-yl)acetamide has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including human lung adenocarcinoma cells.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung adenocarcinoma) | 12.5 |

| K562 (chronic myelogenous leukemia) | 8.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thiazole ring significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against both microbial and cancerous cells.

Key Findings:

- Fluorine Substitution : Increases lipophilicity and improves membrane permeability.

- Thiazole Variations : Different substitutions at the C-2 and C-4 positions lead to varied biological profiles.

- Amide Linkage : Essential for maintaining biological activity; derivatives lacking this moiety showed reduced efficacy .

Case Studies

- Antibacterial Evaluation : A study conducted on a series of thiazole derivatives demonstrated that those with fluorinated substituents exhibited superior antibacterial activity compared to their non-fluorinated counterparts.

- Anticancer Trials : Clinical trials involving thiazole-based compounds have shown promising results in reducing tumor size in preclinical models, particularly in leukemia and lung cancer settings.

Q & A

Basic: What are the recommended synthetic routes for N-(4-(fluoromethyl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves condensation of 2-amino-4-(fluoromethyl)thiazole with acetyl chloride or acetic anhydride under reflux conditions. Key optimizations include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Catalysts : Anhydrous aluminum chloride (AlCl₃) can improve acetylation efficiency, as seen in analogous thiazole acetamide syntheses .

- Temperature Control : Maintain reflux temperatures (80–100°C) for 6–8 hours to balance reaction rate and side-product formation .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of N-(4-(fluoromethyl)thiazol-2-yl)acetamide?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the fluoromethyl group (δ ~4.5 ppm for -CH₂F in ¹H NMR; ~80 ppm for C-F in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% from theoretical values indicates purity) .

- IR Spectroscopy : Identify acetamide C=O stretch (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

Advanced: How does the introduction of a fluoromethyl group at the 4-position of the thiazole ring influence the compound's electronic properties and bioactivity compared to other substituents?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity increases thiazole ring electron deficiency, enhancing hydrogen-bonding potential with target proteins. Computational studies (DFT) show reduced HOMO-LUMO gaps compared to methyl or chloro analogs, improving charge transfer in biological systems .

- Bioactivity Impact : Fluoromethyl substitution boosts metabolic stability and membrane permeability. In kinase inhibition assays, fluoromethyl derivatives show 2–3x higher potency than chloro analogs (e.g., Aurora kinase IC₅₀: 0.042 µM vs. 0.227 µM for non-fluorinated analogs) .

Advanced: What strategies can be employed to resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across different assay conditions?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations to minimize variability .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Data Normalization : Express IC₅₀ values relative to positive/negative controls to account for plate-to-plate variability.

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or Western blotting for target engagement .

Advanced: How can in silico modeling and molecular docking studies predict the binding affinity and mechanism of action of this compound with target proteins?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve target structures (e.g., Aurora-A kinase, PDB: 1MQ4) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

- Ligand Optimization : Generate 3D conformers of the compound with Open Babel, then perform geometry optimization at the B3LYP/6-31G* level .

- Docking Simulations : Use AutoDock Vina or Glide to predict binding poses. Focus on interactions with catalytic lysine (e.g., Lys162 in Aurora-A) and hinge regions .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability and free energy (MM-PBSA calculations) .

Advanced: What are the key considerations in designing SAR studies to enhance the selectivity of this compound for specific kinase targets?

Methodological Answer:

- Substituent Variation : Test analogs with bulkier groups (e.g., 3,4-dichlorobenzyl) to exploit hydrophobic pockets in selective kinases .

- Scaffold Hopping : Replace thiazole with oxazole or imidazole to alter H-bonding patterns .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize compounds with >100-fold selectivity (e.g., adenosine A₃ receptor antagonists vs. A₁/A₂a) .

Basic: What are the common challenges in achieving high purity during the synthesis of fluoromethyl-substituted thiazole acetamides, and how can they be addressed?

Methodological Answer:

- Byproduct Formation : Fluoromethyl groups may undergo hydrolysis to hydroxymethyl analogs. Mitigate by using dry solvents and inert atmospheres .

- Purification Issues : Polar impurities can co-elute with the product. Employ gradient elution (5→50% ethyl acetate in hexane) or reverse-phase HPLC (C18 column, acetonitrile/water) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield .

Advanced: How do solvent polarity and reaction medium influence the regioselectivity and reaction kinetics in the synthesis of derivatives?

Methodological Answer:

- Polar Solvents (e.g., DMF) : Accelerate nucleophilic acetylation but may promote side reactions (e.g., ring-opening). Monitor via TLC every 30 minutes .

- Biphasic Systems (Toluene/Water) : Improve yields in SN2 reactions (e.g., NaN₃ substitutions) by partitioning hydrophilic byproducts into the aqueous phase .

- Kinetic Studies : Use in situ IR or HPLC to track reaction progress. Fit data to a second-order kinetic model to determine rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.